1-(Adamantan-1-yl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantan-1-yl)-2-phenylethanamine is a compound that combines the unique structural features of adamantane and phenylethanamine. Adamantane, a highly symmetrical polycyclic hydrocarbon, is known for its rigidity and stability, while phenylethanamine is a simple organic compound with a phenyl group attached to an ethylamine chain. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(Adamantan-1-yl)-2-phenylethanamine typically involves the reaction of adamantane derivatives with phenylethanamine. One common method includes the alkylation of phenylethanamine with an adamantane derivative under basic conditions. Industrial production methods often involve the use of catalysts to improve yield and selectivity. For example, the reaction of adamantanecarboxylic acid with enamides can produce N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide .
Analyse Chemischer Reaktionen
1-(Adamantan-1-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Adamantan-1-yl)-2-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe for understanding biological pathways.
Medicine: Due to its structural similarity to certain neurotransmitters, it is investigated for potential therapeutic applications, including as an antiviral or anticancer agent.
Wirkmechanismus
The mechanism of action of 1-(Adamantan-1-yl)-2-phenylethanamine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the phenylethanamine part interacts with receptors or enzymes. For example, it can inhibit heme oxygenase 1, affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Adamantan-1-yl)-2-phenylethanamine can be compared with other adamantane derivatives and phenylethanamine analogs:
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantylacetic acid share the adamantane core but differ in their functional groups, leading to different chemical reactivity and biological activity.
Phenylethanamine Analogs: Compounds such as amphetamine and phenylephrine have similar phenylethanamine structures but lack the adamantane moiety, resulting in different pharmacological profiles.
Eigenschaften
Molekularformel |
C18H25N |
---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
1-(1-adamantyl)-2-phenylethanamine |
InChI |
InChI=1S/C18H25N/c19-17(9-13-4-2-1-3-5-13)18-10-14-6-15(11-18)8-16(7-14)12-18/h1-5,14-17H,6-12,19H2 |
InChI-Schlüssel |
DKEUCALWXMZEBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(CC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.